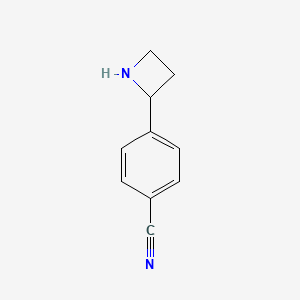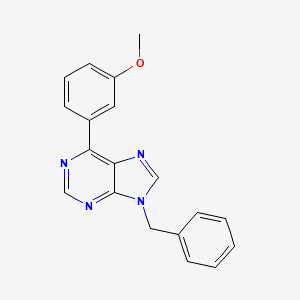
9-Benzyl-6-(3-methoxyphenyl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-6-(3-methoxyphenyl)-9H-purine is a synthetic organic compound belonging to the purine class. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound features a benzyl group at the 9-position and a 3-methoxyphenyl group at the 6-position of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(3-methoxyphenyl)-9H-purine typically involves multi-step organic reactions. One possible route could involve the alkylation of a purine derivative with benzyl halides and subsequent substitution reactions to introduce the 3-methoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the chosen synthetic pathway.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially at the methoxy group or the benzyl group.
Reduction: Reduction reactions could target the aromatic rings or any functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the purine ring or the aromatic substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides, aryl halides, or other electrophiles/nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying purine metabolism or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery, particularly if it exhibits biological activity.
Industry: Use in the synthesis of materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action for 9-Benzyl-6-(3-methoxyphenyl)-9H-purine would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, influencing metabolic pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Benzyl-9H-purine: Lacks the 3-methoxyphenyl group, potentially altering its chemical and biological properties.
6-Phenyl-9H-purine: Similar structure but without the methoxy group, which could affect its reactivity and interactions.
3-Methoxyphenyl derivatives of purines: Compounds with similar substituents but different positions or additional functional groups.
Uniqueness
The unique combination of the benzyl and 3-methoxyphenyl groups in 9-Benzyl-6-(3-methoxyphenyl)-9H-purine may confer distinct chemical reactivity and biological activity compared to other purine derivatives. This uniqueness could make it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
83135-04-0 |
|---|---|
Formule moléculaire |
C19H16N4O |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
9-benzyl-6-(3-methoxyphenyl)purine |
InChI |
InChI=1S/C19H16N4O/c1-24-16-9-5-8-15(10-16)17-18-19(21-12-20-17)23(13-22-18)11-14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3 |
Clé InChI |
YTGSFSDFFSTUOY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


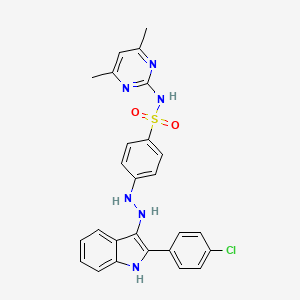
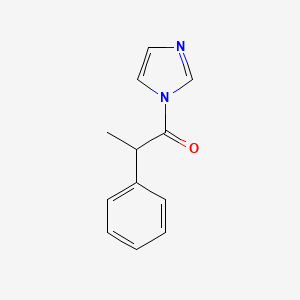

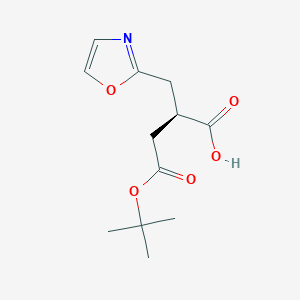
![tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate](/img/structure/B12937808.png)
![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
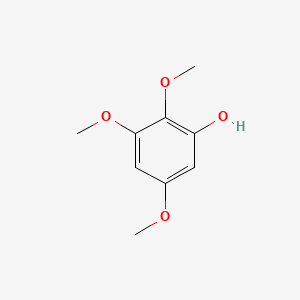
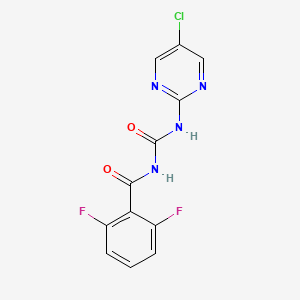


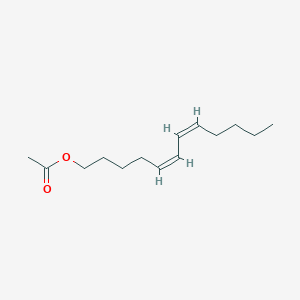
![9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12937839.png)
